molecular formula C17H30N2O5 B2751447 1-[(2S)-2-{[(tert-butoxy)carbonyl]amino}-4-methylpentanoyl]piperidine-4-carboxylic acid CAS No. 1164518-11-9

1-[(2S)-2-{[(tert-butoxy)carbonyl]amino}-4-methylpentanoyl]piperidine-4-carboxylic acid

Cat. No. B2751447
CAS RN: 1164518-11-9
M. Wt: 342.436
InChI Key: FMUHXOODFSGABP-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-[(2S)-2-{[(tert-butoxy)carbonyl]amino}-4-methylpentanoyl]piperidine-4-carboxylic acid” is a chemical compound with the CAS Number: 1164518-11-9 . It has a molecular weight of 342.43 and a molecular formula of C17H30N2O5 .


Molecular Structure Analysis

The molecular structure of this compound can be deduced from its molecular formula, C17H30N2O5. It contains a piperidine ring, which is a six-membered ring with one nitrogen atom. The compound also features a tert-butoxycarbonyl (Boc) group, which is a common protecting group in organic synthesis .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 342.43 and a molecular formula of C17H30N2O5 . Other specific physical and chemical properties like boiling point and storage conditions are not available in the search results .

Scientific Research Applications

Synthesis of Edeine Analogs

One application involves the synthesis of orthogonally protected 4,5-diamino-3-hydroxypentanoates, useful for the construction of edeine analogs. These analogs are significant due to their potential biological activities, highlighting the role of tert-butoxycarbonyl protected amino acids in peptide synthesis (Czajgucki, Sowiński, & Andruszkiewicz, 2003).

Asymmetric Synthesis

Another application is found in the asymmetric synthesis of piperidinedicarboxylic acid derivatives, demonstrating the utility of such compounds in creating enantiomerically pure molecules, a cornerstone of medicinal chemistry (Xue, He, Roderick, Corbett, & Decicco, 2002).

Building Blocks for Synthesis

Additionally, these compounds serve as building blocks for the synthesis of 4-hydroxypipecolate and 4-hydroxylysine derivatives, showcasing their importance in constructing molecules with potential therapeutic properties (Marin, Didierjean, Aubry, Casimir, Briand, & Guichard, 2004).

Spiro[indole-3,4′-piperidin]-2-ones Synthesis

Furthermore, the compound facilitates the synthesis of spiro[indole-3,4′-piperidin]-2-ones, indicating its use in creating spirocyclic structures, which are prevalent in many bioactive molecules (Freund & Mederski, 2000).

Mechanism of Action

properties

IUPAC Name

1-[(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]piperidine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H30N2O5/c1-11(2)10-13(18-16(23)24-17(3,4)5)14(20)19-8-6-12(7-9-19)15(21)22/h11-13H,6-10H2,1-5H3,(H,18,23)(H,21,22)/t13-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMUHXOODFSGABP-ZDUSSCGKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)N1CCC(CC1)C(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N1CCC(CC1)C(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H30N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.